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Compound of Interest

Compound Name: 2-Aminophenol hydrochloride
CAS No.: 51-19-4
Cat. No.: B1265374

Get Quote

Executive Summary

2-Aminophenol hydrochloride (CAS: 51-19-4) is a critical bifunctional scaffold in organic
synthesis, serving as a primary precursor for benzoxazoles, phenoxazines, and heterocyclic
dyes.[1] Unlike its free base, the hydrochloride salt offers enhanced solubility in aqueous media
and improved shelf stability, though it remains susceptible to oxidative degradation. This
technical guide analyzes the molecular architecture, spectroscopic signatures, and reaction
pathways of 2-aminophenol hydrochloride, providing actionable protocols for its handling and
application in drug development.

Molecular Architecture & Crystallography[1]
Structural Connectivity

The core structure of 2-aminophenol hydrochloride consists of a benzene ring substituted at
the 1 and 2 positions with a hydroxyl group (-OH) and an ammonium group (-NHs*),
respectively. The hydrochloride counterion (
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) stabilizes the molecule through an extensive hydrogen-bonding network.[1]

e Formula:
e Molecular Weight: 145.59 g/mol [1]

o |[UPAC Name: 2-Hydroxyanilinium chloride[1]

Lattice Dynamics and lonic Interactions

In the solid state, the protonated amine (

) acts as a rigorous hydrogen bond donor. The chloride ion serves as a multipoint acceptor,
bridging the ammonium protons and the phenolic hydroxyl group. This ionic lattice significantly
elevates the melting point (~207°C) compared to the free base (~174°C) and dictates its
solubility profile.

e Protonation Site: The nitrogen atom is

hybridized in the salt form, disrupting the conjugation of the nitrogen lone pair with the
aromatic ring. This results in a distinct electronic environment compared to the free base,
where the nitrogen is

-like and electron-donating.

» Crystal Packing: While the free base crystallizes in orthorhombic needles, the salt adopts a
packing motif dominated by electrostatic forces and hydrogen bonds (

and

), creating a hydrophilic lattice freely soluble in water and ethanol.

Structural Visualization

The following diagram illustrates the connectivity and the critical ionic interaction between the
anilinium cation and the chloride anion.
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Figure 1: Schematic representation of the ionic and hydrogen-bonding interactions stabilizing
the 2-aminophenol hydrochloride salt.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the salt from the free base and oxidation

byproducts (quinone imines).

Proton NMR ( NMR)

The protonation of the amine group induces significant chemical shift changes due to the loss
of the shielding effect from the nitrogen lone pair.
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Chemical Shift (

Proton Co -
Envi . Multiplicity Interpretation
nvironmen
» PpmM)
Downfield shift relative
to free base due to
Aromatic Ring 6.80 — 7.30 Multiplet electron-withdrawing
group.[1]
Typically invisible in
-OH Exchangeable Singlet (Broad) due to rapid deuterium
exchange.[1]
Invisible in
] ; appears ~9.0-10.0
-NHs* Exchangeable Broad Singlet

ppm in DMSO-

Technical Insight: In

, the labile protons (-OH and -NHs*) exchange rapidly and disappear.[1] To observe these
signals, run the spectrum in anhydrous DMSO-

Infrared Spectroscopy (FTIR)

The salt form is easily distinguished by the ammonium band structure.

e 3200 — 2600 cm~1: Broad, strong absorption band characteristic of

stretching in ammonium salts (

), often overlapping with

stretches.

e ~1500 cm~% Aromatic ring breathing modes.[1]
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o Absence of Sharp Doublet: The free base shows two sharp peaks (~3400, 3300 cm~1?) for
the primary amine (

); these are replaced by the broad ammonium band in the hydrochloride.

Synthetic Utility & Reactivity[1]
Cyclization to Benzoxazoles

The primary application of 2-aminophenol hydrochloride is the synthesis of 2-substituted
benzoxazoles. The reaction proceeds via an initial condensation with a carboxylic acid or
aldehyde, followed by intramolecular cyclization.

Mechanism:

o Acylation: The amine (generated in situ by base) attacks the carbonyl carbon of the
electrophile.

e Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, eliminating water to
close the oxazole ring.

+ Base
- HC], - H20 Cyclodehydration

. . ) (Heat/Acid) 2-Substituted
. . Amide Intermedlatej el
Carboxylic Acid
(R-COOH)

Figure 2: Synthetic Pathway for Benzoxazole Formation
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Figure 2: Step-wise conversion of 2-aminophenol hydrochloride to benzoxazole derivatives.

Oxidative Sensitivity (Stability Warning)

2-Aminophenol hydrochloride is susceptible to oxidation, converting to 2-amino-phenoxazin-
3-one or quinone imines upon exposure to air and light.[1]
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 Visual Indicator: Pure crystals are white/off-white.[1] Appearance of a pink, brown, or grey
hue indicates oxidation.

e Mechanism: Oxidation yields the quinone imine, which undergoes Michael addition with
unreacted aminophenol to form colored phenoxazine dyes.

Experimental Protocols
Purification via Recrystallization

If the material has darkened, recrystallization is required to restore purity for sensitive
applications.

 Dissolution: Dissolve crude 2-aminophenol hydrochloride in a minimum amount of hot
water (~80°C).

» Decolorization: Add activated charcoal (1-2% w/w) and stir for 10 minutes. Filter hot through
Celite to remove the charcoal.

o Crystallization: Add concentrated HCI (dropwise) to the filtrate to suppress solubility
(common ion effect) and cool slowly to 4°C.

« |solation: Filter the white needles under nitrogen (to prevent immediate re-oxidation) and
wash with cold ethanol/ether. Dry in a vacuum desiccator over

Storage & Handling[1]

o Atmosphere: Store under Argon or Nitrogen.[1]
o Container: Amber glass vials to prevent photodegradation.

o Temperature: 2-8°C is recommended for long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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